molecular formula C27H24N2O9 B1673197 JZL 184 CAS No. 1101854-58-3

JZL 184

货号: B1673197
CAS 编号: 1101854-58-3
分子量: 520.5 g/mol
InChI 键: SEGYOKHGGFKMCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JZL184 是一种化学化合物,以其作为单酰基甘油脂肪酶 (MAGL) 的不可逆抑制剂而闻名。MAGL 是一种负责降解内源性大麻素 2-花生四烯酰甘油 (2-AG) 的酶。 这种化合物因其潜在的治疗应用而受到科学研究的广泛关注,特别是在癌症治疗和疼痛管理领域 .

准备方法

合成路线和反应条件

JZL184 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括 4-硝基苯基氯甲酸酯与 4-(二(2H-1,3-苯并二噁英-5-基)(羟基)甲基)哌啶反应。 反应条件通常包括使用诸如三乙胺之类的碱,在诸如二氯甲烷之类的有机溶剂中 .

工业生产方法

虽然 JZL184 的具体工业生产方法尚未广泛记录,但该化合物通常是在研究实验室中使用上述合成路线合成的。 生产过程涉及严格控制反应条件以确保最终产品的高纯度和高收率 .

化学反应分析

反应类型

JZL184 主要经历取代反应,这是由于存在诸如硝基苯酯之类的反应性官能团。 它也可以参与水解反应,导致形成其相应的羧酸和醇衍生物 .

常用试剂和条件

参与 JZL184 反应的常用试剂包括诸如三乙胺之类的碱和诸如二氯甲烷之类的溶剂。 反应条件通常涉及中等温度和受控的 pH 值,以确保化合物的稳定性 .

主要形成的产物

JZL184 反应形成的主要产物包括其水解衍生物,例如相应的羧酸和醇。 这些产物通常使用诸如液相色谱-质谱 (LC-MS) 之类的技术进行分析,以确认其身份和纯度 .

科学研究应用

Neuroprotective Effects

1. Down Syndrome and Alzheimer's Disease:
A study demonstrated that chronic administration of JZL 184 improved cognitive functions in a Down syndrome mouse model (Ts65Dn). The treatment increased brain levels of 2-AG and enhanced long-term memory and synaptic plasticity, while also reducing levels of amyloid-beta peptides associated with Alzheimer's disease pathology. This suggests that MAGL inhibition could be a promising therapeutic approach for cognitive deficits related to neurodevelopmental disorders and neurodegenerative diseases .

2. Parkinson's Disease:
Research indicated that this compound has neuroprotective effects in models of Parkinson's disease. Treatment led to changes in glial cell activation and increased expression of neurotrophic factors, which are critical for neuronal survival and function. The findings suggest that this compound may help mitigate neuroinflammation and promote recovery in parkinsonian models .

Cancer Research

1. Inhibition of Cancer Cell Invasion:
this compound has been shown to inhibit the invasion and metastasis of various cancer types, including lung, breast, and prostate cancers. The mechanism involves a cannabinoid receptor type 1 (CB1)-dependent pathway that reduces tumor cell aggressiveness by increasing 2-AG levels. For instance, in lung cancer models, this compound inhibited cell invasion through Matrigel-coated inserts, indicating its potential as an anti-metastatic agent .

2. Osteolytic Bone Metastasis:
In models of breast and prostate cancer, this compound reduced osteolytic bone metastasis and inhibited tumor growth in bone. The compound demonstrated osteoprotective effects by inhibiting tumor-induced bone destruction while paradoxically reducing bone volume when cancer was absent. This dual effect underscores the complexity of cannabinoid signaling in cancer biology .

Pain Management

1. Antinociceptive Properties:
this compound has exhibited dose-dependent antinociceptive effects in various pain models. In studies involving acetic acid-induced writhing tests, administration of this compound resulted in significant pain relief, suggesting its potential utility in managing chronic pain conditions . The modulation of endocannabinoid levels through MAGL inhibition appears to play a critical role in pain modulation.

Summary Table of Applications

Application Area Findings References
NeuroprotectionImproved cognitive functions in Down syndrome; enhanced neuroprotection in Parkinson's models ,
Cancer ResearchInhibition of metastasis in lung and prostate cancers; reduced osteolytic bone metastasis ,
Pain ManagementDose-dependent antinociceptive effects observed in pain models

作用机制

JZL184 通过不可逆地抑制单酰基甘油脂肪酶 (MAGL) 来发挥其作用,MAGL 是一种负责降解内源性大麻素 2-花生四烯酰甘油 (2-AG) 的酶。通过抑制 MAGL,JZL184 提高了 2-花生四烯酰甘油的水平,进而激活了诸如 CB1 和 CB2 之类的大麻素受体。 这种激活会导致各种生理效应,包括镇痛、抗炎反应和抑制癌细胞侵袭 .

生物活性

JZL 184 is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the degradation of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing cannabinoid signaling through the cannabinoid receptors CB1 and CB2. This compound has gained attention in various preclinical studies for its potential therapeutic applications across a range of conditions, including pain management, neurodegenerative diseases, and cardiovascular health.

This compound functions primarily by inhibiting MAGL, leading to elevated levels of 2-AG. This increase in 2-AG enhances the activation of cannabinoid receptors, which are involved in numerous physiological processes including pain modulation, mood regulation, and neuroprotection.

Effects on Pain Models

This compound has demonstrated significant antinociceptive (pain-relieving) properties in various animal models. In a study involving the acetic acid writhing test, doses of this compound (5, 10, and 20 mg/kg) produced a dose-dependent reduction in pain responses. This suggests its potential utility in managing acute pain conditions .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. For instance, in a study examining its impact on lipopolysaccharide (LPS)-induced inflammation, this compound was shown to reduce cytokine expression levels in both the frontal cortex and plasma of rats. This indicates a potential role for this compound in mitigating neuroinflammation .

Cognitive and Behavioral Outcomes

In models of cognitive impairment, such as the Ts65Dn mouse model of Down syndrome, treatment with this compound improved long-term memory and synaptic plasticity. Specifically, it restored spontaneous locomotor activity and enhanced long-term potentiation (LTP), suggesting that this compound may counteract cognitive deficits associated with certain neurological disorders .

Cardiovascular Effects

This compound has also been investigated for its cardiovascular benefits. A study showed that subchronic administration (8 mg/kg for 10 days) improved cardiac function and normalized gene expression patterns associated with cardiac hypertrophy in CD mice. Notably, this treatment reduced heart weight/body weight ratios without affecting brain size parameters, indicating a specific cardiac effect .

Data Tables

Study Model Dose (mg/kg) Effect
Llorente-Ovejero et al. (2022)CD mice8Improved social behavior and cardiac function
Kinsey et al. (2013)Acetic acid writhing test5, 10, 20Dose-dependent antinociceptive effects
Oleson et al. (2012)Neuroinflammation model10Reduced cytokine levels in cortex and plasma
PLOS ONE (2014)Ts65Dn mice-Enhanced long-term memory and synaptic plasticity

Case Study: Neuroinflammation Reduction

In a controlled experiment where this compound was administered prior to LPS injection, researchers observed a significant reduction in pro-inflammatory cytokines. This highlights this compound's potential as an anti-inflammatory agent within the central nervous system.

Case Study: Cognitive Enhancement

In Ts65Dn mice treated with this compound, researchers noted improvements in behavioral tasks related to memory retention and learning capabilities compared to untreated controls. This suggests that MAGL inhibition could be a viable strategy for addressing cognitive deficits.

属性

IUPAC Name

(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGYOKHGGFKMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648437
Record name 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101854-58-3
Record name 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JZL-184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JZL-184
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JZL 184
Reactant of Route 2
Reactant of Route 2
JZL 184
Reactant of Route 3
Reactant of Route 3
JZL 184
Reactant of Route 4
Reactant of Route 4
JZL 184
Reactant of Route 5
Reactant of Route 5
JZL 184
Reactant of Route 6
Reactant of Route 6
JZL 184
Customer
Q & A

A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:

  • Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].
  • Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].
  • Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].
  • Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

A:

    ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.

    ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.

    A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.

    A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].

    ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.

    • In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].
    • In vivo: JZL184 shows promising results in various animal models:
      • Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].
      • Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].
      • Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].
      • Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

    ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.

    ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:

    • Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].
    • Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].
    • Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。